4,8-Dihydroxy-6H-benzo[c]chromen-6-one, commonly referred to as Urolithin A, is a naturally occurring compound derived from ellagic acid metabolism. It belongs to the class of organic compounds known as coumarins and derivatives, characterized by their polycyclic aromatic structure and a ketone group at the C2 carbon atom of a 1-benzopyran moiety. This compound has garnered attention for its potential health benefits, particularly in promoting mitophagy and improving muscle health in aging models .
The synthesis of 4,8-dihydroxy-6H-benzo[c]chromen-6-one can be performed via several methods, primarily focusing on the reaction of substituted benzoic acids with resorcinol under basic conditions.
One common synthetic route involves:
This method allows for regioselective modifications, facilitating the introduction of functional groups at specific positions on the aromatic rings.
The molecular structure of 4,8-dihydroxy-6H-benzo[c]chromen-6-one features a fused benzopyran system with hydroxyl groups at the 3 and 8 positions. The compound exhibits resonance stability due to its aromatic nature.
4,8-Dihydroxy-6H-benzo[c]chromen-6-one can undergo various chemical reactions typical for phenolic compounds:
The reactivity of this compound is influenced by its hydroxyl groups, which can act as nucleophiles or participate in hydrogen bonding interactions during chemical transformations .
Urolithin A's mechanism of action primarily involves its role in promoting mitophagy—the selective degradation of mitochondria by autophagy. This process is crucial for maintaining cellular health and function, particularly in muscle cells during aging.
Studies indicate that Urolithin A activates key signaling pathways involved in autophagy, enhancing mitochondrial turnover and improving muscle function in preclinical models .
Chemical analysis techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and structural integrity .
4,8-Dihydroxy-6H-benzo[c]chromen-6-one has several promising applications:
Research continues into its broader implications for human health, particularly regarding metabolic diseases and age-related decline .
The biosynthesis of 4,8-dihydroxy-6H-benzo[c]chromen-6-one (a dihydroxylated urolithin) relies on gut microbiota-mediated enzymatic transformations of dietary polyphenols. This multi-step process begins with the hydrolysis of ellagitannins to ellagic acid (EA), followed by sequential decarboxylation, dehydroxylation, and lactone ring formation to yield urolithin intermediates. Enterocloster species (e.g., E. bolteae, E. asparagiformis) harbor an inducible ucd (urolithin C dehydroxylase) operon encoding a molybdopterin-dependent enzyme complex. This complex specifically dehydroxylates the 9-hydroxy group of urolithin C (uroC), generating 4,8-dihydroxy-6H-benzo[c]chromen-6-one (urolithin A, uroA) under anaerobic conditions [9]. The ucd operon comprises three core genes: ucdC (FAD-binding subunit), ucdF (2Fe-2S-binding subunit), and ucdO (molybdopterin cytosine dinucleotide-binding subunit), which are coordinately upregulated upon uroC exposure [9]. Additional genes involved in iron transport (FecCD) and efflux (MATE transporters) further support this metabolic pathway, linking urolithin metabolism to bacterial metal homeostasis and detoxification.
Table 1: Key Enzymatic Steps in the Biotransformation of Urolithins
Substrate | Product | Bacterial Enzymes/Operon | Catalytic Function |
---|---|---|---|
Urolithin C (uroC) | Urolithin A (4,8-dihydroxy-6H-benzo[c]chromen-6-one) | ucd operon (ucdC, ucdF, ucdO) | Molybdopterin-dependent dehydroxylation at C9 |
Ellagic acid (EA) | Urolithin D | Gordonibacter spp. enzymes | Decarboxylation, dehydroxylation |
Urolithin D | Urolithin C | Gut bacterial reductases | Selective dehydroxylation |
Ellagitannins (ETs) are hydrolyzable tannins abundant in pomegranates, berries, and nuts. They serve as the primary dietary precursors for 4,8-dihydroxy-6H-benzo[c]chromen-6-one. ETs are hydrolyzed in the gastrointestinal lumen to release ellagic acid (EA), a dilactone formed from two gallic acid molecules [5]. EA undergoes spontaneous lactonization and gut bacterial metabolism to yield tetra-hydroxy urolithin D, which is sequentially dehydroxylated to tri-hydroxy urolithin C and finally di-hydroxy urolithin A (4,8-dihydroxy-6H-benzo[c]chromen-6-one) [5] [9]. Structural features critical for this pathway include:
Table 2: Urolithin Derivatives and Their Structural Features
Urolithin | Hydroxy Groups | Systematic Name | Precursor Source |
---|---|---|---|
Urolithin D | 3,4,8,9-tetrahydroxy | 3,4,8,9-tetrahydroxy-6H-benzo[c]chromen-6-one | Ellagic acid |
Urolithin C | 3,8,9-trihydroxy | 3,8,9-trihydroxy-6H-benzo[c]chromen-6-one | Urolithin D |
Urolithin A | 4,8-dihydroxy | 4,8-dihydroxy-6H-benzo[c]chromen-6-one | Urolithin C |
Urolithin B | 3,8-dihydroxy | 3,8-dihydroxy-6H-benzo[c]chromen-6-one | Isourolithin A |
Human populations exhibit significant variation in urolithin production capacity, categorized into three distinct metabotypes based on fecal urolithin profiles:
This variability stems from differences in gut microbiome composition, particularly the abundance of Enterocloster species and transcriptional activity of the ucd operon. Metagenomic analyses confirm that fecal samples actively transcribing ucd genes efficiently convert uroC to uroA ex vivo, while ucd-negative samples cannot [9]. Host factors such as age, diet, and health status further modulate bacterial populations, impacting metabotype prevalence. For instance, aging correlates with reduced Enterocloster abundance, potentially diminishing uroA production capacity [6] [9].
Table 3: Human Urolithin Metabotypes and Microbial Drivers
Metabotype | Terminal Urolithin | Microbial Drivers | Prevalence in Population |
---|---|---|---|
A | Urolithin A (4,8-dihydroxy-6H-benzo[c]chromen-6-one) | Enterocloster spp. (ucd operon+) | ~40% |
B | Urolithin B | Gordonibacter spp., Ellagibacter spp. | ~30% |
0 | None | Lacking urolithin-metabolizing bacteria | ~30% |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8